5-Formyl-2-methoxyphenyl 3-chlorobenzoate 5-Formyl-2-methoxyphenyl 3-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 431978-87-9
VCID: VC4264516
InChI: InChI=1S/C15H11ClO4/c1-19-13-6-5-10(9-17)7-14(13)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3
SMILES: COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C15H11ClO4
Molecular Weight: 290.7

5-Formyl-2-methoxyphenyl 3-chlorobenzoate

CAS No.: 431978-87-9

Cat. No.: VC4264516

Molecular Formula: C15H11ClO4

Molecular Weight: 290.7

* For research use only. Not for human or veterinary use.

5-Formyl-2-methoxyphenyl 3-chlorobenzoate - 431978-87-9

Specification

CAS No. 431978-87-9
Molecular Formula C15H11ClO4
Molecular Weight 290.7
IUPAC Name (5-formyl-2-methoxyphenyl) 3-chlorobenzoate
Standard InChI InChI=1S/C15H11ClO4/c1-19-13-6-5-10(9-17)7-14(13)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3
Standard InChI Key VYXSDQOZKRMJBB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl

Introduction

5-Formyl-2-methoxyphenyl 3-chlorobenzoate is an organic compound characterized by the presence of a formyl group, a methoxy group, and a chlorobenzoate moiety. Its molecular formula is C15H11ClO4, and it has a molecular weight of approximately 290.7 g/mol . This compound is notable for its potential applications in organic synthesis and biological research due to its unique structural features.

Synthesis

The synthesis of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate primarily involves the esterification of 5-formyl-2-methoxyphenol with 3-chlorobenzoic acid. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions to ensure complete esterification. In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield.

Applications in Biological Research

In biological contexts, 5-Formyl-2-methoxyphenyl 3-chlorobenzoate serves as a useful probe for studying enzyme activities and metabolic pathways that involve formyl and methoxy groups. Its ability to interact with specific molecular targets, such as enzymes or receptors, allows it to potentially modify enzyme activity through covalent bonding with nucleophilic residues in proteins. The methoxy group enhances the compound's lipophilicity, facilitating interactions with hydrophobic regions of proteins.

Interaction Studies

Interaction studies involving 5-Formyl-2-methoxyphenyl 3-chlorobenzoate focus on its binding affinity to various proteins and enzymes. Similar compounds have shown potential as reversible inhibitors in enzymatic reactions, suggesting that this compound may also exhibit comparable biological activities, particularly in inhibiting specific protein kinases or other enzymes.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Formyl-2-methoxyphenyl 3-chlorobenzoate. For example, 5-Formyl-2-methoxyphenyl Acetate (C10H10O4) is another compound with a formyl and methoxy group but differs in its ester moiety . The uniqueness of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate lies in its combination of functional groups, which allows for diverse chemical modifications and interactions.

CompoundMolecular FormulaMolecular Weight
5-Formyl-2-methoxyphenyl 3-chlorobenzoateC15H11ClO4290.7 g/mol
5-Formyl-2-methoxyphenyl AcetateC10H10O4194.18 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator